![molecular formula C21H22N4O3 B4024316 2-(4-ethoxyphenyl)-9-(4-pyridinyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4024316.png)
2-(4-ethoxyphenyl)-9-(4-pyridinyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
Description
Synthesis Analysis
- The synthesis of heterocyclic compounds often involves multi-step reactions, including cycloaddition and condensation reactions. For example, one-pot synthesis methods have been developed for similar pyrazolo and pyrrolo derivatives, highlighting efficient routes for obtaining these compounds with various substituents (Fairley et al., 2018).
Molecular Structure Analysis
- X-ray crystallography is a common technique for determining the molecular structures of these compounds. The crystal and molecular structures of similar compounds have been examined to understand their conformations and intermolecular interactions (Silaichev et al., 2012).
Chemical Reactions and Properties
- These compounds can participate in various chemical reactions, including 1,3-dipolar cycloaddition, which is a key step in synthesizing pyrazoline and pyrrolopyrazole derivatives. These reactions are crucial for modifying the chemical structure and thus the properties of the compounds (Kaur et al., 2013).
Physical Properties Analysis
- The physical properties, such as solubility, melting point, and crystalline structure, can be determined using techniques like X-ray powder diffraction. These properties are essential for understanding the behavior of these compounds in different environments and for their formulation (Wang et al., 2017).
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and electronic structure, are often studied through spectroscopic methods (IR, NMR, mass spectrometry) and computational chemistry analyses. These studies provide insights into the compounds' potential applications and their interactions with biological molecules (Abunada et al., 2008).
properties
IUPAC Name |
4-(4-ethoxyphenyl)-7-pyridin-4-yl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-2-28-16-6-4-15(5-7-16)25-20(26)17-18(14-8-10-22-11-9-14)23-12-3-13-24(23)19(17)21(25)27/h4-11,17-19H,2-3,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUFABYQPIYNEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(N4CCCN4C3C2=O)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-7-pyridin-4-yl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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